

Parp7-IN-12: A Potent and Selective Tool for Interrogating PARP7 Biology

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Compound of Interest

Compound Name: *Parp7-IN-12*

Cat. No.: *B12404422*

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Application Notes and Protocols for Researchers

Parp7-IN-12 has emerged as a valuable chemical probe for the scientific community, enabling in-depth investigation into the biological functions of Poly(ADP-ribose) Polymerase 7 (PARP7). This document provides a comprehensive overview of **Parp7-IN-12**, including its biochemical and cellular activities, alongside detailed protocols for its application in target validation studies. These guidelines are intended for researchers, scientists, and drug development professionals seeking to utilize this tool compound to explore PARP7's role in various signaling pathways and disease models.

Introduction to PARP7

PARP7, also known as TiPARP (TCDD-inducible poly(ADP-ribose) polymerase), is a mono-ADP-ribosyltransferase (mART) that plays a crucial role in regulating cellular processes, including the type I interferon (IFN-I) response and aryl hydrocarbon receptor (AHR) signaling. [1][2] Dysregulation of PARP7 has been implicated in the pathogenesis of certain cancers, making it an attractive therapeutic target.[3][4] PARP7 catalyzes the transfer of a single ADP-ribose unit from NAD⁺ to a substrate protein, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1] This modification can alter the substrate's function, stability, or interactions with other proteins.

Parp7-IN-12: A Selective Chemical Probe

Parp7-IN-12 is a potent and selective small molecule inhibitor of PARP7.[3] Its high affinity and selectivity make it an excellent tool for dissecting the specific functions of PARP7, distinguishing them from the activities of other PARP family members. This compound can be utilized in a variety of in vitro and in-cell assays to validate PARP7 as a drug target and to elucidate its downstream biological effects.

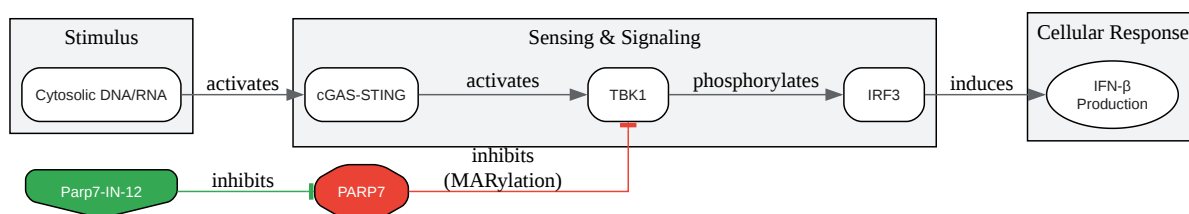
Quantitative Data Summary

The following table summarizes the key quantitative data for **Parp7-IN-12**, providing a quick reference for its biochemical potency and cellular activity.

Assay Type	Parameter	Value	Cell Line	Reference
Biochemical Assay	IC50	7.836 nM	-	[3]
Cell Proliferation	IC50	20.722 nM	H1373	[3]

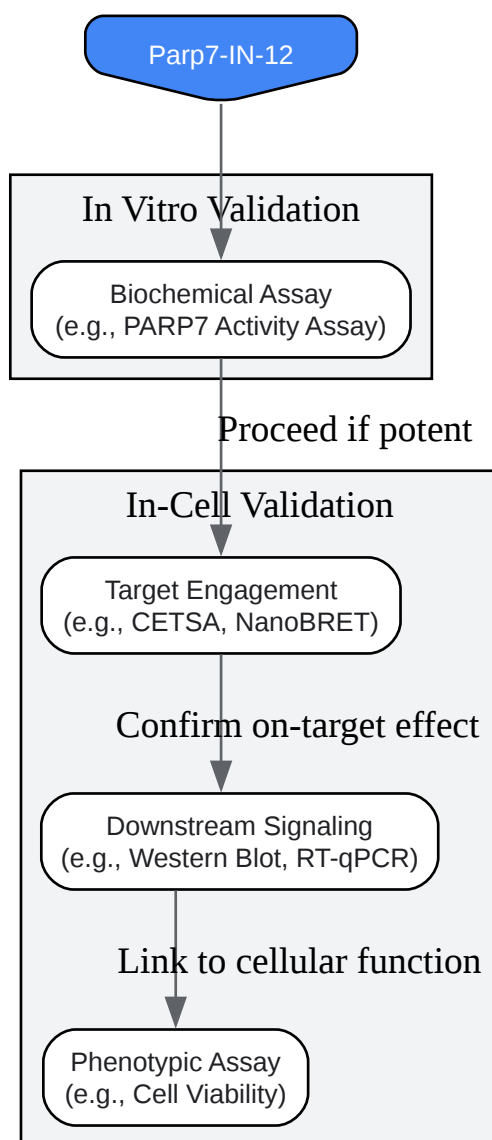
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of PARP7's role and how **Parp7-IN-12** can be used to study it, the following diagrams illustrate the PARP7-mediated signaling pathway and a general experimental workflow for target validation.



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PARP7-mediated inhibition of the cGAS-STING pathway.



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